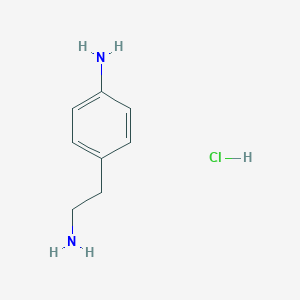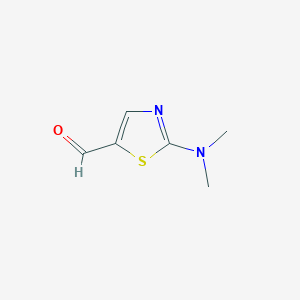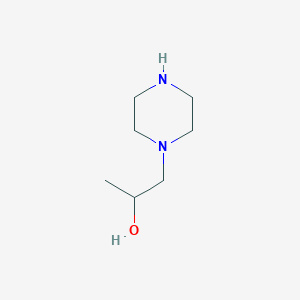
2-(4-Aminophenyl)ethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)ethylamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a white to yellow solid that is soluble in water, ethanol, and chloroform. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride typically involves the reaction of 4-nitrophenylethylamine with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The resulting 2-(4-Aminophenyl)ethylamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Reaction Steps:
-
Reduction of 4-nitrophenylethylamine:
Reagents: 4-nitrophenylethylamine, hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Product: 2-(4-Aminophenyl)ethylamine
-
Formation of dihydrochloride salt:
Reagents: 2-(4-Aminophenyl)ethylamine, hydrochloric acid
Conditions: Room temperature
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)ethylamine dihydrochloride can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium
Products: Corresponding nitroso or nitro compounds
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Solvent like ethanol or ether
Products: Reduced amine derivatives
-
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Conditions: Solvent like dichloromethane (DCM)
Products: Substituted amine derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Scientific Research Applications
2-(4-Aminophenyl)ethylamine dihydrochloride is utilized in various scientific research fields:
-
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a precursor for the synthesis of more complex molecules.
-
Biology:
- Investigated for its potential role in neurotransmitter pathways.
- Studied for its effects on cellular signaling and receptor binding.
-
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Used in the development of pharmaceutical compounds.
-
Industry:
- Employed in the manufacture of dyes and pigments.
- Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism by which 2-(4-Aminophenyl)ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
2-(4-Aminophenyl)ethylamine dihydrochloride can be compared with other similar compounds such as:
-
4-Aminophenethylamine:
- Similar structure but without the dihydrochloride salt form.
- Used in similar applications but may have different solubility and stability properties.
-
4-Nitrophenethylamine:
- Precursor in the synthesis of this compound.
- Contains a nitro group instead of an amino group.
-
2-(4-Methoxyphenyl)ethylamine:
- Contains a methoxy group instead of an amino group.
- Different reactivity and applications due to the presence of the methoxy group.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
Properties
IUPAC Name |
4-(2-aminoethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYAXXCWXIJHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-82-5 |
Source


|
| Record name | 4-Aminophenethylamine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














